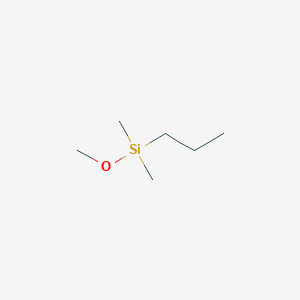
Methoxy-dimethyl-propylsilan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxy-dimethyl-propylsilane is an organic silicon compound with the chemical formula C6H16OSi. It is a colorless, volatile, and flammable liquid that is soluble in organic solvents such as ethanol, methanol, and dichloromethane . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Methoxy-dimethyl-propylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various silicon-based materials and polymers.
Biology: In biological research, it is used to modify surfaces and create biocompatible coatings.
Medicine: Methoxy-dimethyl-propylsilane is explored for its potential use in drug delivery systems and medical devices.
Vorbereitungsmethoden
Methoxy-dimethyl-propylsilane can be synthesized through several methods:
Synthetic Routes and Reaction Conditions: One common method involves the reaction of chloropropylsilane with methanol in the presence of a base.
Industrial Production Methods: Industrially, methoxy-dimethyl-propylsilane is produced through the Müller-Rochow process, which involves the direct reaction of methylchlorosilanes with silicon.
Analyse Chemischer Reaktionen
Methoxy-dimethyl-propylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert methoxy-dimethyl-propylsilane to silanes using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of methoxy-dimethyl-propylsilane involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The silicon-oxygen bond in methoxy-dimethyl-propylsilane is highly reactive, making it suitable for various chemical modifications .
Vergleich Mit ähnlichen Verbindungen
Methoxy-dimethyl-propylsilane can be compared with other similar compounds such as:
Dimethylmethoxypropylsilane: Similar in structure but with different reactivity and applications.
Trimethylmethoxysilane: Has a similar silicon-oxygen bond but differs in the number of methyl groups attached to the silicon atom.
Methoxytrimethylsilane: Another similar compound with different physical and chemical properties.
Methoxy-dimethyl-propylsilane is unique due to its specific combination of methoxy and propyl groups, which confer distinct reactivity and application potential.
Eigenschaften
IUPAC Name |
methoxy-dimethyl-propylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16OSi/c1-5-6-8(3,4)7-2/h5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHMPORHGFKNSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](C)(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18182-14-4 |
Source


|
| Record name | n-Propyldimethylmethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














